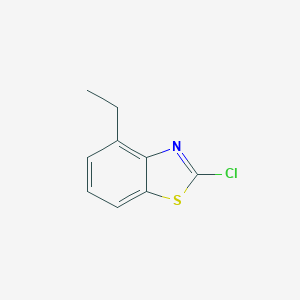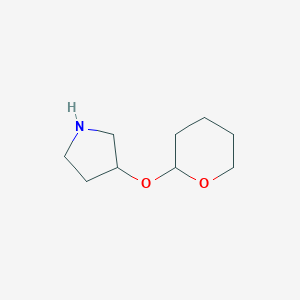
(R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran
Übersicht
Beschreibung
(R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran, also known as R-PTP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a chiral pyran derivative that has been synthesized using several methods. R-PTP has been found to exhibit various physiological and biochemical effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran is not fully understood. However, it has been suggested that (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran may act by binding to the active site of enzymes, thereby inhibiting their activity. This mechanism of action has been supported by several studies that have shown (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran to exhibit potent inhibitory activity against various enzymes.
Biochemical and Physiological Effects
(R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has been found to exhibit various biochemical and physiological effects. Studies have shown that (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran can inhibit the activity of several enzymes, including proteases and kinases, which are involved in various cellular processes. Additionally, (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has been found to exhibit anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using several methods. Additionally, (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran exhibits high enantiomeric purity, making it a useful tool for studying chiral compounds. However, (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran. One potential direction is the development of new drugs based on (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran. Additionally, further studies are needed to fully understand the mechanism of action of (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran and its potential applications in various fields. Finally, studies are needed to determine the safety and toxicity of (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran, which will be important for its potential use in clinical applications.
Wissenschaftliche Forschungsanwendungen
(R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of drug discovery. (R)-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has been found to exhibit potent inhibitory activity against several enzymes, including proteases and kinases, making it a potential candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
(3R)-3-(oxan-2-yloxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-6-11-9(3-1)12-8-4-5-10-7-8/h8-10H,1-7H2/t8-,9?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZDMBKPCOKANB-VEDVMXKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCOC(C1)O[C@@H]2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

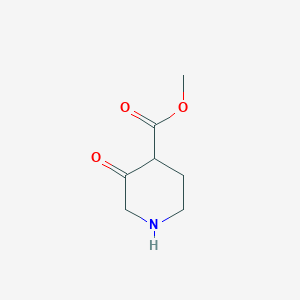
![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)


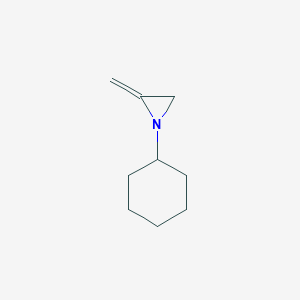
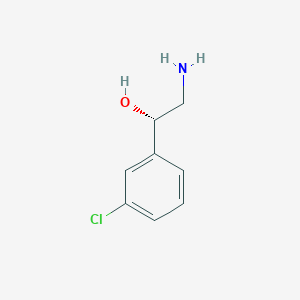
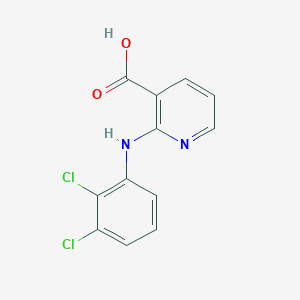
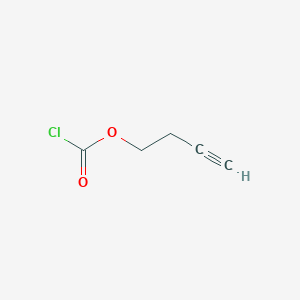

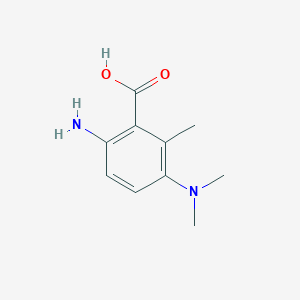
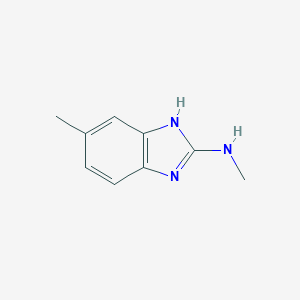

![(1S)-2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol](/img/structure/B65081.png)
